5-(3-Pentyl)tetrazole
Overview
Description
5-(3-Pentyl)tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and coordination chemistry . The unique structure of tetrazoles, which includes a five-membered ring with four nitrogen atoms, imparts significant stability and reactivity, making them valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-substituted tetrazoles, including 5-(3-Pentyl)tetrazole, can be achieved through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, the reaction between a nitrile and sodium azide in the presence of zinc salts as catalysts can yield 5-substituted tetrazoles . Another method involves the use of polymer-supported triorganotin azide and organic nitriles in a continuous flow process, which is efficient and produces low concentrations of tin residues .
Industrial Production Methods: Industrial production of 5-substituted tetrazoles often employs continuous flow processes due to their efficiency and scalability. The use of polymer-supported reagents and catalysts in packed bed reactors allows for rapid synthesis with minimal by-products . This method is particularly advantageous for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Pentyl)tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can yield amines or other reduced derivatives.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: 5-(3-Pentyl)tetrazole is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of stable complexes with metals, making it valuable in coordination chemistry .
Biology and Medicine: Tetrazoles, including this compound, are explored for their potential biological activities. They exhibit antibacterial, antifungal, antitumor, and anti-inflammatory properties . These compounds are also investigated as bioisosteres of carboxylic acids in drug design, enhancing the pharmacokinetic properties of pharmaceuticals .
Industry: In the industrial sector, tetrazoles are used in the development of energetic materials, such as explosives and propellants, due to their high nitrogen content and stability . They are also employed in the production of corrosion inhibitors and photographic materials .
Mechanism of Action
The mechanism of action of 5-(3-Pentyl)tetrazole involves its interaction with specific molecular targets and pathways. Tetrazoles can act as inhibitors of enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access . This inhibition can lead to various pharmacological effects, including antifungal and antibacterial activities . The electron-donating and electron-withdrawing properties of tetrazoles contribute to their ability to form stable complexes with biological targets, enhancing their efficacy .
Comparison with Similar Compounds
- 5-Phenyltetrazole
- 5-Methyltetrazole
- 5-Ethyltetrazole
Comparison: 5-(3-Pentyl)tetrazole is unique due to its specific pentyl substitution at the 5-position of the tetrazole ring. This substitution can influence the compound’s lipophilicity, stability, and reactivity compared to other tetrazoles . For instance, 5-Phenyltetrazole, with a phenyl group, may exhibit different solubility and binding properties due to the aromatic ring . Similarly, 5-Methyltetrazole and 5-Ethyltetrazole, with smaller alkyl groups, may have distinct pharmacokinetic profiles and reactivity .
Properties
IUPAC Name |
5-pentan-3-yl-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-5(4-2)6-7-9-10-8-6/h5H,3-4H2,1-2H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWSGPKPFURBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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